Methyl 4-(methyl(trifluoromethyl)amino)benzoate
Description
Properties
CAS No. |
34578-03-5 |
|---|---|
Molecular Formula |
C10H10F3NO2 |
Molecular Weight |
233.19 g/mol |
IUPAC Name |
methyl 4-[methyl(trifluoromethyl)amino]benzoate |
InChI |
InChI=1S/C10H10F3NO2/c1-14(10(11,12)13)8-5-3-7(4-6-8)9(15)16-2/h3-6H,1-2H3 |
InChI Key |
USEZNNBGYVLPJT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often require the use of a catalyst such as aluminum chloride and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(methyl(trifluoromethyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the potential of methyl 4-(methyl(trifluoromethyl)amino)benzoate as an anticancer agent. For instance, compounds containing the trifluoromethyl group have shown enhanced activity against various cancer cell lines due to their ability to inhibit receptor tyrosine kinases such as EGFR and HER-2.
- Inhibition Rates : Some derivatives demonstrated up to 92% inhibition of EGFR at low concentrations (10 nM), indicating strong anticancer properties .
- Mechanism of Action : The trifluoromethyl group enhances binding affinity to target proteins, improving the efficacy of the compound against resistant cancer forms .
Fluorine's Role in Drug Development
Fluorinated compounds, including this compound, are increasingly prevalent in drug development due to their enhanced metabolic stability and bioactivity. Approximately 25% of small-molecule drugs currently on the market contain fluorine atoms, which can modify the physicochemical properties of active ingredients .
Applications in Material Science
This compound also finds applications in material science, particularly in the development of fluorinated polymers and coatings. The incorporation of trifluoromethyl groups can significantly alter the properties of materials, such as:
- Increased Hydrophobicity : This property is beneficial for creating water-repellent surfaces.
- Thermal Stability : Fluorinated compounds often exhibit improved thermal stability, making them suitable for high-performance applications.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the cytotoxic effects of various derivatives of this compound on different cancer cell lines. The results indicated that certain modifications led to increased potency against specific targets, showcasing the compound's versatility as a lead structure for drug design .
Case Study 2: Material Properties Enhancement
Research into fluorinated polymers has demonstrated that incorporating this compound enhances mechanical properties and resistance to environmental degradation. These findings suggest its potential use in developing advanced materials for aerospace and automotive industries .
Mechanism of Action
The mechanism of action of Methyl 4-(methyl(trifluoromethyl)amino)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Substituent Position and Functional Group Effects
- Methyl 4-amino-3-(trifluoromethyl)benzoate (CAS 167760-75-0): Features an amino group at position 4 and a trifluoromethyl group at position 3. This positional difference reduces steric hindrance compared to the target compound, resulting in a lower molecular weight (219.16 g/mol) and higher HPLC purity (98.18%) .
- Methyl 4-(trifluoromethyl)benzoate (CAS 2967-66-0): Lacks the methylamino group, leading to simpler synthesis (99% purity) and a density of 1.268 g/mL. Its applications focus on intermediates for liquid crystals and agrochemicals .
- Methyl 4-(((5-iodofuran-2-yl)methyl)(trifluoromethyl)amino)benzoate: Incorporates an iodofuran ring, increasing steric bulk and reducing yield (81%) compared to non-halogenated analogues. NMR data (δ 8.02–7.96 ppm for aromatic protons) confirm structural integrity .
Amino-Modified Derivatives
- Ethyl 4-[(4-fluorobenzoyl)amino]benzoate: Replaces the trifluoromethylamino group with a fluorobenzoyl-amino moiety, altering electronic properties and reducing lipophilicity. This compound is used in pharmaceutical intermediates .
- Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate (CAS 1698027-36-9): Chlorine substitution enhances electrophilicity, making it reactive in Suzuki coupling reactions, though its melting point and purity data are unspecified .
Key Findings :
- Trifluoromethylamino derivatives require longer reaction times (e.g., 24h) due to steric and electronic effects .
- HPLC purification achieves higher purity (>95%) for amino-substituted benzoates compared to chromatography methods (~81%) .
Physical and Thermal Properties
Key Findings :
- Trifluoromethyl groups enhance thermal stability, as seen in liquid crystal derivatives stable up to 150°C .
- Amino groups reduce melting points (e.g., 169–171°C for Methyl 4-amino-3-(trifluoromethyl)benzoate) compared to non-amino analogues .
Research Findings and Contradictions
- Synthesis Efficiency: this compound achieves 81% yield , while simpler analogues like Methyl 4-(trifluoromethyl)benzoate reach 99% purity , suggesting steric hindrance impacts efficiency.
- Thermal Behavior: Trifluoromethyl groups generally improve thermal stability, but amino substitutions may introduce decomposition pathways at lower temperatures .
Biological Activity
Methyl 4-(methyl(trifluoromethyl)amino)benzoate is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group in its structure is known to enhance lipophilicity, affecting the compound's interaction with biological targets. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and mechanisms of action.
Chemical Structure and Properties
Chemical Formula: C10H10F3N O2
Molecular Weight: 235.19 g/mol
The presence of the trifluoromethyl group contributes significantly to the compound's physicochemical properties, including increased hydrophobicity and altered electronic characteristics, which can influence its biological interactions.
The mechanism of action for this compound involves:
- Lipophilicity Enhancement: The trifluoromethyl group increases the compound's affinity for hydrophobic regions in proteins, facilitating interactions with various biomolecules.
- Target Modulation: It can modulate enzyme activities and receptor functions, potentially leading to therapeutic effects.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that analogues with trifluoromethyl groups can inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling pathways.
- Inhibition of EGFR: Some derivatives demonstrated over 90% inhibition of the epidermal growth factor receptor (EGFR) at low concentrations (10 nM) .
- Cell Line Studies: Cytotoxicity assays conducted on various cancer cell lines revealed promising results, suggesting that modifications in the structure could lead to enhanced anticancer activity .
Anti-inflammatory Potential
The compound has been investigated for its potential anti-inflammatory effects. Research has identified discoidin-domain receptors (DDR1 and DDR2) as novel targets for anti-inflammatory drug discovery. Compounds with similar structures have shown promise in modulating these receptors, suggesting a pathway for therapeutic applications in inflammatory diseases .
Case Studies
- Cytotoxicity Assays:
- Docking Studies:
Data Tables
| Biological Activity | Target | Effect | Concentration |
|---|---|---|---|
| EGFR Inhibition | EGFR | 91% | 10 nM |
| Cytotoxicity | Various | Significant | Varies |
| Anti-inflammatory | DDR1/DDR2 | Modulation | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
